ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the amido and carbamoyl groups. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, yielding the corresponding carboxylic acids and amines.
Scientific Research Applications
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
2-ETHOXY-2-METHYL-1,3-BENZODIOXOLE: This compound shares the benzodioxole core but differs in its functional groups and overall structure.
Other thiophene derivatives: Compounds with similar thiophene backbones but different substituents can provide insights into the unique properties and reactivity of the target compound.
This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O8S/c1-5-33-25(30)20-13(2)21(23(29)26-16-8-7-15(31-3)11-18(16)32-4)36-24(20)27-22(28)14-6-9-17-19(10-14)35-12-34-17/h6-11H,5,12H2,1-4H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRHPHWIMGQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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